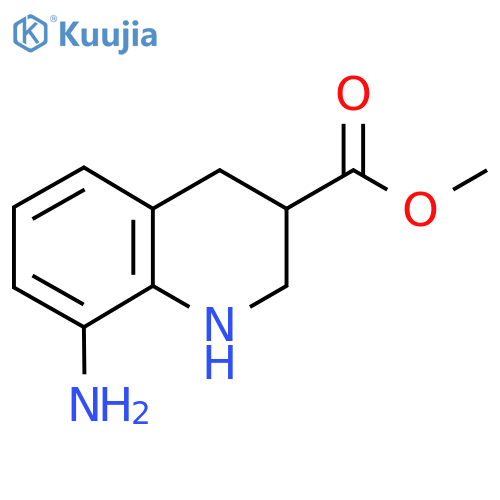Cas no 2580233-45-8 (Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate)

2580233-45-8 structure
商品名:Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
- EN300-27718865
- 2580233-45-8
- Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
-
- インチ: 1S/C11H14N2O2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-4,8,13H,5-6,12H2,1H3
- InChIKey: HTXUIMPBUXCSPS-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CNC2C(=CC=CC=2C1)N)=O
計算された属性
- せいみつぶんしりょう: 206.105527694g/mol
- どういたいしつりょう: 206.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27718865-5g |
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate |
2580233-45-8 | 5g |
$2070.0 | 2023-09-10 | ||
| Enamine | EN300-27718865-0.25g |
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate |
2580233-45-8 | 95.0% | 0.25g |
$657.0 | 2025-03-20 | |
| Enamine | EN300-27718865-5.0g |
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate |
2580233-45-8 | 95.0% | 5.0g |
$2070.0 | 2025-03-20 | |
| Enamine | EN300-27718865-2.5g |
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate |
2580233-45-8 | 95.0% | 2.5g |
$1399.0 | 2025-03-20 | |
| Enamine | EN300-27718865-10.0g |
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate |
2580233-45-8 | 95.0% | 10.0g |
$3069.0 | 2025-03-20 | |
| Enamine | EN300-27718865-1g |
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate |
2580233-45-8 | 1g |
$714.0 | 2023-09-10 | ||
| Enamine | EN300-27718865-0.5g |
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate |
2580233-45-8 | 95.0% | 0.5g |
$685.0 | 2025-03-20 | |
| Enamine | EN300-27718865-1.0g |
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate |
2580233-45-8 | 95.0% | 1.0g |
$714.0 | 2025-03-20 | |
| Enamine | EN300-27718865-0.05g |
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate |
2580233-45-8 | 95.0% | 0.05g |
$600.0 | 2025-03-20 | |
| Enamine | EN300-27718865-0.1g |
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate |
2580233-45-8 | 95.0% | 0.1g |
$628.0 | 2025-03-20 |
Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
2580233-45-8 (Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate) 関連製品
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量